

Ethyl 2-methyl-4-pentenoate chemical properties

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Compound of Interest

Compound Name: *Ethyl 2-methyl-4-pentenoate*

Cat. No.: *B044335*

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An In-depth Technical Guide to the Chemical Properties of **Ethyl 2-methyl-4-pentenoate**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of **Ethyl 2-methyl-4-pentenoate**, a key fragrance and flavor compound. This document includes tabulated quantitative data, detailed experimental protocols for its synthesis and characterization, and visualizations of key processes to support research and development activities.

Chemical and Physical Properties

Ethyl 2-methyl-4-pentenoate is a clear, colorless liquid characterized by a fruity, tropical aroma, often likened to pineapple.^[1] It is a fatty acid ester that is insoluble in water but soluble in alcohol and fixed oils.^[2]

Identification and Structure

Property	Value
IUPAC Name	ethyl 2-methylpent-4-enoate[2]
CAS Number	53399-81-8[1][3][4]
Molecular Formula	C ₈ H ₁₄ O ₂ [1][2][3]
Molecular Weight	142.20 g/mol [2][4]
SMILES String	CCOC(=O)C(C)CC=C[4]
InChI Key	BDBGKYIBDXAVMX-UHFFFAOYSA-N[4]

Physical and Chemical Data

A summary of the key physical and chemical properties of **Ethyl 2-methyl-4-pentenoate** is presented below. Data has been aggregated from multiple sources to provide a comprehensive overview.

Property	Value	Source(s)
Appearance	Clear, colorless liquid	[1]
Boiling Point	153-155 °C (at 760 mmHg)	[1] [2] [4]
64 °C (at 20 mmHg)	[1]	
Density	0.873 g/mL (at 25 °C)	[1] [4]
0.891 g/mL	[2]	
Refractive Index	n _{20/D} 1.417	[1] [4]
1.415-1.421	[2]	
Flash Point	40.5 °C (105 °F) - closed cup	[1] [4]
41 °C (105.8 °F) - closed cup	[4]	
Vapor Pressure	3.25 mmHg (at 25 °C)	[1]
Solubility	Insoluble in water; soluble in ethanol and non-volatile oils	[1] [2]
Organoleptic Profile	Fruity, tropical (pineapple-like), green, cooling	[1]

Experimental Protocols

Detailed methodologies for the synthesis, purification, and characterization of **Ethyl 2-methyl-4-pentenoate** are provided below.

Synthesis of Ethyl 2-methyl-4-pentenoate

One reported synthesis of **Ethyl 2-methyl-4-pentenoate** involves the reaction of triethyl orthopropionate in the presence of phosphoric acid, followed by neutralization and purification. [\[5\]](#)

Materials:

- Triethyl orthopropionate

- Phosphoric acid
- Sodium bicarbonate
- Mineral oil (e.g., Primol)

Procedure:

- The reaction is carried out in an autoclave with triethyl orthopropionate and phosphoric acid.
- After the reaction is complete, the autoclave is opened, and the reaction mixture is neutralized by the addition of sodium bicarbonate (12.6 g).[5]
- A still base, such as 30 g of mineral oil, is added to the neutralized mixture.[5]
- The product is then isolated and purified by fractional distillation.[5]

An alternative, multi-step synthesis starts from diethyl methylmalonate.[3] This process involves:

- Reaction with diisopropylamine and n-butyllithium in a tetrahydrofuran and hexane solvent system for 1.5 hours at 20 °C.[3]
- Subsequent reaction with lithium iodide in dimethyl sulfoxide and water.[3]

Purification by Fractional Distillation

The crude **Ethyl 2-methyl-4-pentenoate** is purified by fractional distillation to separate it from byproducts and unreacted starting materials.[5]

Equipment:

- Round-bottom flask
- Heating mantle
- Fractionating column (e.g., 1 inch x 20 inch packed Goodloe column)[5]
- Distillation head with thermometer

- Condenser
- Receiving flask

Procedure:

- The crude reaction mixture is transferred to the round-bottom flask.
- The fractional distillation apparatus is assembled.
- The initial distillation is performed at atmospheric pressure, with the temperature raised to approximately 129 °C to remove lower-boiling impurities such as ethanol and ethyl propionate.[5]
- The pressure is then reduced to 40 mm Hg, and the temperature is maintained at 75 °C to distill the **Ethyl 2-methyl-4-pentenoate**.[5]
- The purified fraction is collected in the receiving flask. The yield, based on the triethyl orthopropionate used, is reported to be 73.5%. [5]

Spectroscopic Characterization

The identity and purity of **Ethyl 2-methyl-4-pentenoate** are confirmed using various spectroscopic techniques.

2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H and ^{13}C NMR spectra are recorded to confirm the molecular structure. Samples are typically dissolved in a deuterated solvent, such as chloroform-d (CDCl_3), and analyzed using a standard NMR spectrometer. The chemical shifts, splitting patterns, and integration values are compared with known reference spectra.[2]

2.3.2. Infrared (IR) Spectroscopy

- FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of a neat sample can be obtained using an ATR-FTIR spectrometer, such as a Bruker Tensor 27 FT-IR.[2] Key characteristic peaks include the C=O stretch of the ester and the C=C stretch of the alkene.

2.3.3. Mass Spectrometry (MS)

- Gas Chromatography-Mass Spectrometry (GC-MS) is employed to determine the molecular weight and fragmentation pattern, which aids in structural elucidation and purity assessment. The sample is injected into a gas chromatograph to separate it from any impurities before it enters the mass spectrometer.[\[2\]](#)

Chemical Reactivity

As an ester with an isolated double bond, **Ethyl 2-methyl-4-pentenoate** can undergo reactions typical of these functional groups.

- Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield 2-methyl-4-pentenoic acid and ethanol.
- Reactions of the Alkene: The terminal double bond can participate in various addition reactions, such as hydrogenation, halogenation, and hydrohalogenation. It can also undergo oxidation or polymerization under appropriate conditions.

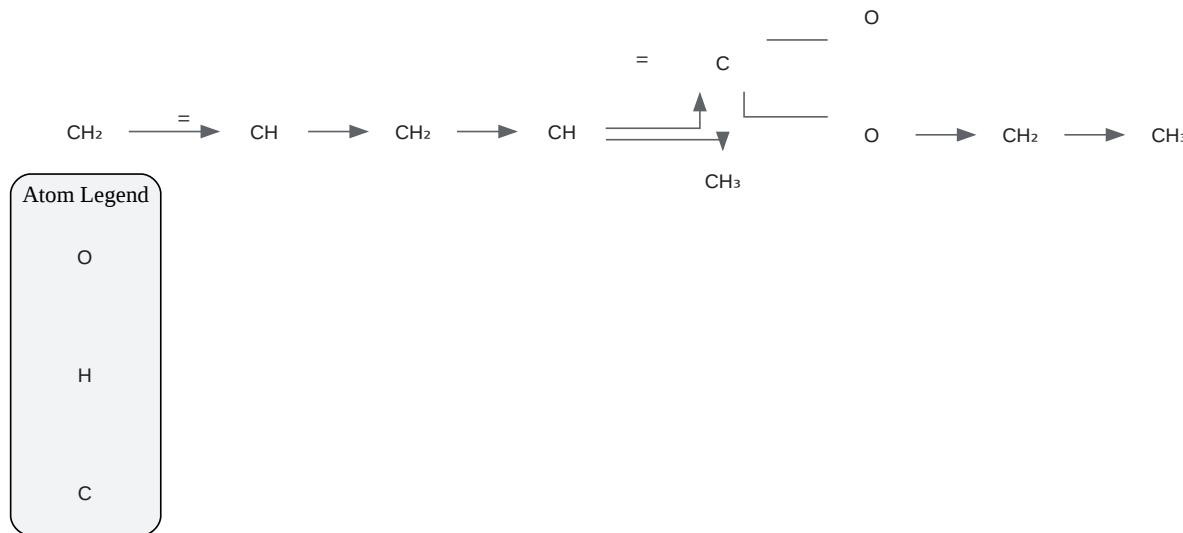
Safety and Handling

Ethyl 2-methyl-4-pentenoate is a flammable liquid and vapor.[\[6\]](#)

- Hazard Classification: Flammable liquid, Category 3.[\[6\]](#)
- Precautionary Measures: Keep away from heat, sparks, open flames, and other ignition sources. Keep the container tightly closed and store it in a well-ventilated place.[\[6\]](#)
- Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. In case of inadequate ventilation, use respiratory protection.[\[6\]](#)
- First Aid: In case of skin contact, rinse the skin with water. If inhaled, move the person to fresh air. In case of eye contact, rinse cautiously with water for several minutes.[\[6\]](#)

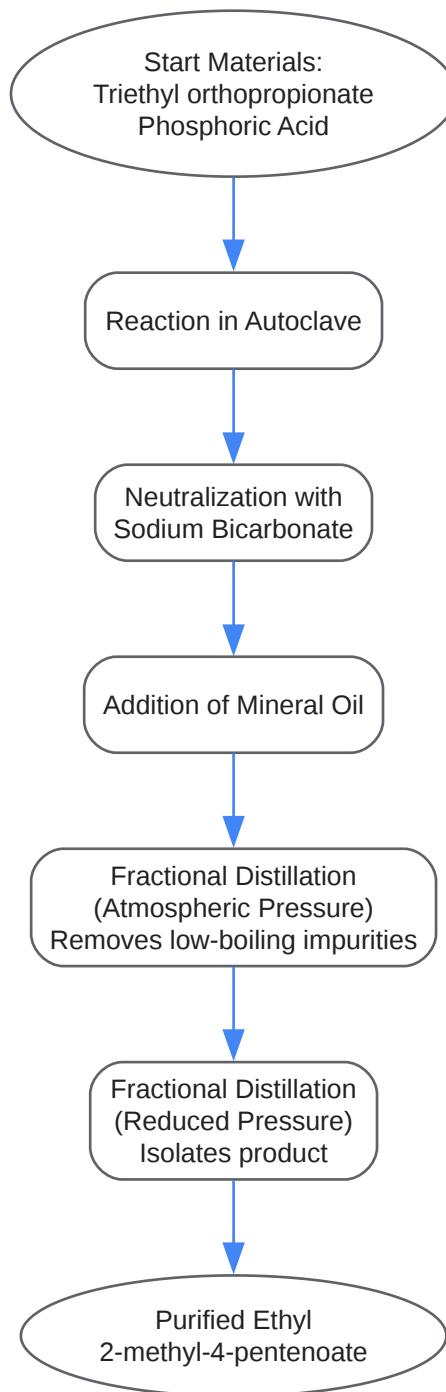
Visualizations

The following diagrams illustrate the chemical structure and a general workflow for the synthesis and purification of **Ethyl 2-methyl-4-pentenoate**.



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Caption: Chemical Structure of **Ethyl 2-methyl-4-pentenoate**.



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Caption: Synthesis and Purification Workflow.

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